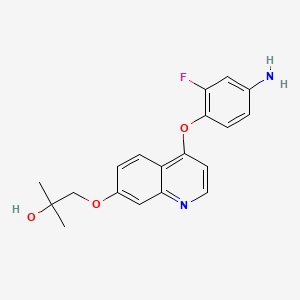
1-((4-(4-アミノ-2-フルオロフェノキシ)キノリン-7-イル)オキシ)-2-メチルプロパン-2-オール
概要
説明
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品: 抗マラリア薬
キノリン化合物は、抗マラリア薬の開発において基礎的な役割を果たしてきました。 キノリンコアは、クロロキンやメフロキンなどのよく知られた抗マラリア薬の合成に不可欠です .
抗腫瘍剤
研究によると、キノリン誘導体は有望な抗腫瘍特性を示しています。 それらは、がん治療における潜在的な用途について検討されています .
抗菌用途
キノリンの構造モチーフは、さまざまな細菌感染症に対抗するために有用な抗菌特性を持つ化合物を生成する上で有益です .
化学工業: 染料と化学薬品
キノリンは、染料の製造やその他の特殊化学品の調製に使用され、工業用途における汎用性を示しています .
生物有機化学
生物有機化学では、キノリン誘導体は、抗マラリアや抗結核効果など、幅広い生物活性を持つため使用されています .
農薬
生物活性
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, with the molecular formula C₁₉H₁₉FN₂O₃ and a molecular weight of approximately 342.4 g/mol, is a complex organic compound notable for its potential biological activities. This compound features a quinoline moiety linked to a phenoxy group that includes both an amino and a fluorine substituent, making it a candidate for various medicinal applications.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated strong antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating critical biochemical pathways involved in cell survival and proliferation.
Antimicrobial Activity
The presence of the aminophenoxy quinolinol scaffold suggests potential antimicrobial activities. Quinoline derivatives have been explored for their antibacterial and antifungal properties, indicating a broad spectrum of therapeutic applications. The specific interactions of 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol with microbial targets remain an area for further investigation.
While there is no definitive consensus on the specific mechanism of action for this compound, its structural characteristics imply several possible interactions with biological targets. The amino group can participate in nucleophilic substitutions, while the quinoline ring may undergo electrophilic aromatic substitution reactions. These chemical properties could facilitate interactions with cellular components, influencing processes such as apoptosis and proliferation.
Comparative Analysis with Related Compounds
The following table compares 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol with structurally similar quinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-amino-2-fluorophenoxy)-6-methoxyquinoline | Contains a methoxy group; less polar | Anticancer properties |
| 1-(4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)ethanol | Lacks methyl substituent; more hydrophilic | Antibacterial activity |
| 5-chloroquinoline derivatives | Chlorine substituent; altered reactivity | Antiproliferative effects |
This comparison illustrates how variations in substituents can affect both the chemical behavior and biological efficacy of quinoline derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives:
- Antiproliferative Activity : A study investigated the effects of various quinoline compounds on cancer cell lines, highlighting that modifications in the quinoline structure significantly influenced their antiproliferative potency. The results indicated that compounds similar to 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol exhibited IC50 values in the low micromolar range against certain cancer types.
- Mechanistic Studies : Another research effort focused on understanding how quinoline derivatives interact with cellular pathways. The findings suggested that these compounds could modulate histone deacetylase (HDAC) activity, which is crucial for regulating gene expression related to cell cycle and apoptosis .
- Antimicrobial Screening : A screening study assessed various quinoline derivatives for their antimicrobial properties against bacterial strains. The results indicated that certain structural modifications enhanced antibacterial activity, pointing towards the potential use of compounds like 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol in developing new antibiotics .
特性
IUPAC Name |
1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,23)11-24-13-4-5-14-16(10-13)22-8-7-17(14)25-18-6-3-12(21)9-15(18)20/h3-10,23H,11,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIQKNZIHKMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














